N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound with a unique structure that includes an oxalamide core, a benzo[d][1,3]dioxole moiety, and a morpholinoethyl group
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Related compounds have demonstrated anticancer activity, suggesting that this compound may also exhibit similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage.
Preparation of Benzo[d][1,3]dioxole Derivative: This step often involves the reaction of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Introduction of Morpholinoethyl Group: The benzo[d][1,3]dioxole derivative is then reacted with morpholine and an appropriate alkylating agent to introduce the morpholinoethyl group.
Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride and an appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and morpholinoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide: Lacks the morpholinoethyl group, which may affect its solubility and bioavailability.
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)oxalamide: Lacks the morpholino group, which may affect its binding affinity and specificity.
Uniqueness
N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and morpholinoethyl groups, which contribute to its enhanced biological activity and solubility. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-2-5-19-17(22)18(23)20-11-14(21-6-8-24-9-7-21)13-3-4-15-16(10-13)26-12-25-15/h2-4,10,14H,1,5-9,11-12H2,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKCDQMVHNJPBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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